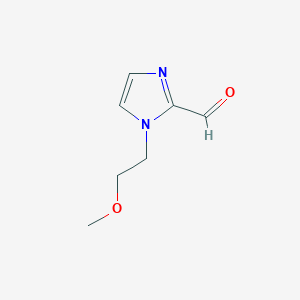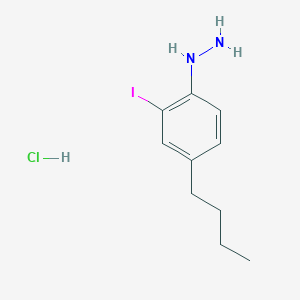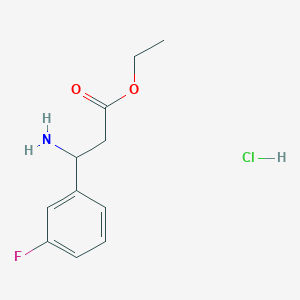
N1,N1-Dimetil-1-(m-tolil)etano-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine: is an organic compound with the molecular formula C11H18N2. It belongs to the class of amines and is characterized by the presence of a dimethylamino group attached to an ethane backbone, with a methyl-substituted phenyl group (m-tolyl) attached to the ethane chain. This compound is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine involves the reductive amination of m-tolualdehyde with N,N-dimethylethylenediamine. The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of m-tolyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines, primary amines.
Substitution: Substituted amines.
Mecanismo De Acción
The mechanism of action of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.
Comparación Con Compuestos Similares
N,N-Dimethylethylenediamine: Similar in structure but lacks the m-tolyl group.
N1,N2-Dimethyl-1,2-ethanediamine: Similar but with different substitution patterns on the ethane backbone.
N,N,N’,N’-Tetramethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.
Uniqueness: N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is unique due to the presence of the m-tolyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDGNJWVKPLJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586459 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928000-34-4 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(3-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)













